molecular formula C12H18N2O6S B6194883 methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate CAS No. 2680537-42-0

methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate

Cat. No.: B6194883
CAS No.: 2680537-42-0
M. Wt: 318.3
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Description

Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfamoyl group, and a tert-butoxy group

Properties

CAS No.

2680537-42-0

Molecular Formula

C12H18N2O6S

Molecular Weight

318.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrrole derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Addition of the Tert-Butoxy Group: The tert-butoxy group can be introduced through a nucleophilic substitution reaction using tert-butyl bromoacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the tert-butoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrrole ring may also play a role in binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]amino}-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a sulfamoyl group.

    Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]carbamoyl}-1H-pyrrole-2-carboxylate: Contains a carbamoyl group instead of a sulfamoyl group.

Uniqueness

Methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties

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